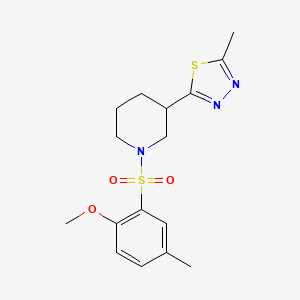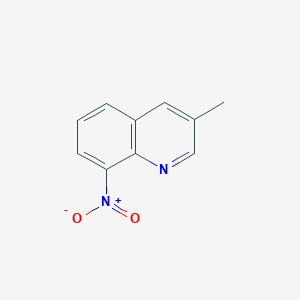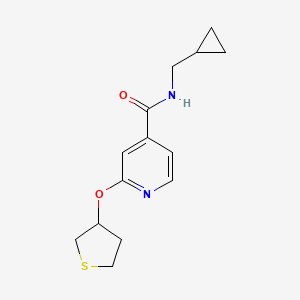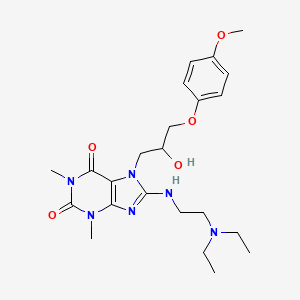
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(cyclohexylcarbamothioyl)benzenesulfonamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as BCTB and is used as a tool in various biochemical and physiological experiments. BCTB is a potent transient receptor potential ankyrin 1 (TRPA1) antagonist that has been shown to have a significant impact on TRPA1-mediated pain pathways.
Aplicaciones Científicas De Investigación
- Methodology : A heterocyclic nitrosocarbonyl derived from the corresponding nitrile oxide is used in a short-cut synthesis of 4-bromo-N-[(1R*,4S*)-4-hydroxy-2-cyclohexen-1-yl]-2-thiazolecarboxamide. The synthetic strategy involves hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .
- Methodology : 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is synthesized by in situ formation of n-propylisocyanate from n-propylcarbamic chloride, followed by direct capture with 4-bromo-benzenesulfonamide in refluxing toluene. This method provides an atom-efficient route to generate sulfonyl ureas .
- Methodology : TMSBr (trimethylsilyl bromide) promotes a cascade cyclization of ortho-propynol phenyl azides, leading to the construction of 4-bromo quinolines. The transformation proceeds smoothly, yielding desired products with good functional group compatibility .
Antiviral Activity
Sulfonyl Urea Formation
Quinoline Synthesis
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the normal functioning of the cells . This interaction could potentially inhibit the growth of the cells or induce cell death, but the specific interactions and changes need to be studied further.
Biochemical Pathways
Based on the antimicrobial and anticancer activities of similar compounds, it can be inferred that this compound might affect pathways related to cell growth and survival .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities . These compounds may inhibit cell growth or induce cell death, but the specific molecular and cellular effects need to be studied further.
Propiedades
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-cyclohexylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S2/c14-10-6-8-12(9-7-10)20(17,18)16-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPHGUDXRHELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2461561.png)

![Tert-butyl 5-thia-2,9-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2461563.png)


![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N,N-diethylacetamide](/img/structure/B2461570.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide](/img/structure/B2461572.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide](/img/structure/B2461578.png)
![2-ethylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2461579.png)
